2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a thiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated thiazole derivative .
Scientific Research Applications
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the thiazole ring.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)-): Another derivative with different substituents on the pyrrolo[2,3-b]pyridine core.
Uniqueness
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific combination of the thiazole and pyrrolo[2,3-b]pyridine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H7ClN4S |
---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7ClN4S/c11-6-1-2-13-9-8(6)5(3-14-9)7-4-16-10(12)15-7/h1-4H,(H2,12,15)(H,13,14) |
InChI Key |
OLMMBPGSQNTWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.